(R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate
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Overview
Description
®-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate is a chemical compound with a complex structure that includes a benzyl group, a cyclohexyl ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the specific reagents used.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the carbamate group would yield an amine.
Scientific Research Applications
®-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. For example, carbamate compounds are known to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . This inhibition leads to an accumulation of acetylcholine at nerve synapses, affecting nerve signal transmission.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ®-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate: A similar compound with a tert-butyl group instead of a benzyl group.
Cyclohexyl carbamates: A class of compounds with similar structural features and chemical properties.
Uniqueness
®-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the benzyl group, in particular, differentiates it from other cyclohexyl carbamates and may influence its biological activity and interactions.
Properties
Molecular Formula |
C17H25NO3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
benzyl N-[(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]carbamate |
InChI |
InChI=1S/C17H25NO3/c1-13(16-9-7-14(11-19)8-10-16)18-17(20)21-12-15-5-3-2-4-6-15/h2-6,13-14,16,19H,7-12H2,1H3,(H,18,20)/t13-,14?,16?/m1/s1 |
InChI Key |
XIWBGFUJZKGRBB-VQCLRJIVSA-N |
Isomeric SMILES |
C[C@H](C1CCC(CC1)CO)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C1CCC(CC1)CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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